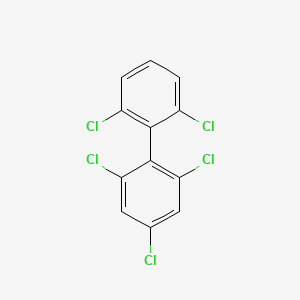

2,2',4,6,6'-Pentachlorobiphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1,3,5-trichloro-2-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-4-9(16)12(10(17)5-6)11-7(14)2-1-3-8(11)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCPZNVSDFCBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074184 | |

| Record name | 2,2',4,6,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56558-16-8 | |

| Record name | PCB 104 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56558-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,6,6'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,6,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,6,6'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4YYF101N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,2 ,4,6,6 Pentachlorobiphenyl

Primary and Secondary Emission Sources

The environmental footprint of 2,2',4,6,6'-Pentachlorobiphenyl is primarily a result of its inclusion in commercial PCB mixtures and the legacy of their use.

Industrial By-product Formation and Impurities

Polychlorinated biphenyls (PCBs) were not manufactured as individual congeners but as complex mixtures. These mixtures, marketed under trade names like Aroclor, were produced by the chlorination of biphenyl (B1667301), resulting in a range of congeners with varying numbers and positions of chlorine atoms. nih.govcdc.govepa.govapexchemicals.co.th The composition of these mixtures was defined by the average percentage of chlorine by mass. cdc.govepa.govapexchemicals.co.th

This compound (PCB 104) was a constituent of several of these commercial mixtures, particularly those with a higher degree of chlorination. For instance, Aroclor 1260, a mixture containing approximately 60% chlorine by weight, was predominantly composed of pentachlorobiphenyls and hexachlorobiphenyls, making it a significant historical source of PCB 104. nih.gov The manufacturing process itself was not precise, leading to lot-to-lot variability in the exact congener composition.

Legacy Contamination from Historical Uses

The widespread use of PCB mixtures in various industrial applications is the primary driver of their environmental persistence. These applications included their use as coolants and insulating fluids in transformers and capacitors, as well as in hydraulic fluids, plasticizers, and carbonless copy paper. t3db.ca The chemical stability and resistance to breakdown that made PCBs desirable for these applications also contribute to their long-term presence in the environment. cdc.gov

The release of this compound into the environment has occurred through various pathways, including spills, leaks from equipment, and the improper disposal of PCB-containing materials. nih.gov These historical emissions have resulted in widespread contamination of soil, water, and sediment, creating long-lasting reservoirs of this compound.

Spatiotemporal Distribution in Environmental Compartments

Once released, this compound, like other PCBs, has been subject to environmental transport processes that have led to its distribution across the globe.

Atmospheric Presence and Atmospheric Transport

The semi-volatile nature of PCBs allows them to be transported over long distances in the atmosphere. This process of atmospheric transport and deposition is a key factor in the widespread distribution of these compounds, even to remote regions far from their original sources. While specific atmospheric concentration data for this compound is not extensively detailed in the provided search results, the general behavior of PCBs suggests its presence in the atmosphere.

Aquatic Systems: Water Column and Sediment Distribution

Aquatic environments have become significant sinks for PCBs. Due to their low water solubility and tendency to adsorb to particulate matter, these compounds are often found in higher concentrations in sediments than in the overlying water column. researchgate.netnoaa.gov Over time, these contaminated sediments can act as a secondary source, re-releasing PCBs back into the water.

Studies of river sediments have shown the presence of various PCB congeners, with total PCB concentrations indicating the extent of historical pollution. nih.gov For instance, total PCB concentrations in sediment cores from the Upper Mississippi River ranged from 1.7 to 205 ng/g dry weight. nih.gov While specific concentrations for this compound are not singled out in this study, the presence of pentachlorobiphenyls in such environments is well-documented. In the Grasse River, microcosm studies indicated the release of various PCB congeners from sediments, with a predominance of dichloro- through tetrachlorobiphenyls in the water column under low-flow conditions. researchgate.net

Below is a table summarizing total PCB concentrations found in various aquatic environments, which provides context for the potential presence of this compound.

| Location | Environmental Matrix | Total PCB Concentration |

| Upper Mississippi River | Sediment Core | 1.7 - 205 ng/g dw |

| New Bedford Harbor | Mussels (in-situ) | 110 - 173,000 ng/g lipid |

| New Bedford Harbor | Passive Samplers (in-situ) | 132 - 121,000 ng/g LDPE |

| San Francisco Bay | Suspended Sediment | Not specified |

Note: The data in this table represents total PCB concentrations and not specifically this compound. The presence of this specific congener is inferred from its inclusion in commercial PCB mixtures found at these sites.

Terrestrial Systems: Soil and Vegetation Presence

Soil has also become a significant reservoir for PCBs due to atmospheric deposition and direct contamination from spills and improper disposal. The persistence of these compounds in soil creates a long-term source of exposure for terrestrial organisms.

A study on soils from an industrial area found an initial concentration of 2,3',4,4',5-Pentachlorobiphenyl (a different pentachlorobiphenyl congener) of about 28 µg/kg in unplanted soil. researchgate.net This indicates the potential for this compound to be present in similarly contaminated soils. The study also highlighted the potential for phytoremediation, where certain plants can contribute to the degradation of these contaminants. researchgate.net

The table below presents data on the concentration of a related pentachlorobiphenyl congener in a soil phytoremediation study, offering a glimpse into the potential levels and fate of this compound in terrestrial systems.

| Plant Species | Treatment | Initial Soil Concentration (µg/kg) | Reduction Percentage |

| Lolium italicum | RAMEB addition | 28 | ~41% |

| Medicago sativa | RAMEB addition | 28 | ~36% |

Note: This data is for 2,3',4,4',5-Pentachlorobiphenyl and is used as an illustrative example of pentachlorobiphenyl behavior in soil.

This compound Found in Earth's Most Remote and Pristine Environments

The persistent and bioaccumulative nature of this compound (PCB 104) has led to its detection in some of the most remote and seemingly untouched corners of the globe, including the polar regions and high-altitude lakes. Despite being far from industrial sources, this man-made chemical has been transported through atmospheric and oceanic currents, contaminating ecosystems that are often considered pristine.

Scientific investigations have confirmed the presence of polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals to which this compound belongs, in various environmental samples from the Arctic and Antarctic. These compounds are known for their environmental persistence and their ability to accumulate in the fatty tissues of living organisms, a process known as biomagnification, leading to higher concentrations in animals at the top of the food chain.

Occurrence in Polar Regions

Studies in the Arctic have documented the presence of PCBs in the atmosphere, with concentrations varying based on location and season. For instance, research conducted during the Chinese National Arctic Research Expedition in 2008 measured the sum of 20 PCB congeners in the atmosphere, with levels ranging from 6.20 to 365 picograms per cubic meter (pg/m³). While specific data for this compound was not detailed in this particular study, it highlights the widespread atmospheric distribution of the compound class. Events such as biomass burning in other parts of the world have been shown to cause record-high peaks in PCB concentrations in the Arctic atmosphere, demonstrating the global reach of these contaminants. vliz.be

In the Antarctic, another region far from direct pollution sources, PCBs have also been consistently detected. Research near the Chinese Great Wall Station in Antarctica found total PCB concentrations in the air to be between 26.74 and 45.08 pg/m³. mdpi.com Further studies have confirmed the presence of PCBs in Antarctic biota, including chinstrap penguins and krill, indicating that these compounds have entered the local food web. mdpi.comchromatographyonline.com While these studies often report on the sum of various PCB congeners, the detection of any PCB in such isolated environments is a significant finding.

High-Altitude Lake Sediments as Archives of Contamination

Remote high-altitude lakes serve as natural archives of atmospheric deposition, with their sediments providing a historical record of pollution. Studies of sediment cores from remote lakes in the Chilean Andes have revealed the presence of PCBs, with concentrations of the sum of PCB congeners ranging from 1.2 to 64 nanograms per gram (ng/g) of dry weight sediment. The presence of these compounds in the sediments of lakes far from any industrial or agricultural activity underscores the role of long-range atmospheric transport in their global distribution.

The following interactive data table summarizes findings on PCB concentrations in various remote environments. While specific concentrations for this compound are not always available, the data for total PCBs or other congeners illustrate the extent of contamination in these pristine areas.

Interactive Data Table: PCB Concentrations in Remote Environments

| Location | Sample Type | Analyte | Concentration Range |

| Deception Island, Antarctica | Chinstrap Penguin (Adult Liver) | ΣPCBs | 25-52% higher than in chicks |

| Deception Island, Antarctica | Chinstrap Penguin (Chick Brain) | ΣPCBs | 18-47% higher than in adults |

| Deception Island, Antarctica | Krill | ΣPCBs | 14-83% lower than in penguin tissues |

| Chinese Great Wall Station, Antarctica | Air | Total PCBs | 26.74–45.08 pg/m³ |

| North Pacific and Arctic Ocean | Air | Σ20PCBs | 6.20 to 365 pg/m³ |

| Remote Chilean Andean Lakes | Sediment | ΣPCBs | 1.2 to 64 ng/g dry weight |

The consistent detection of PCBs in these remote and pristine environments highlights the global challenge posed by persistent organic pollutants. Even decades after their production was banned in many countries, compounds like this compound continue to circulate in the environment, reaching even the most isolated ecosystems on Earth.

Environmental Fate and Transport Dynamics of 2,2 ,4,6,6 Pentachlorobiphenyl

Environmental Persistence and Molecular Stability

The environmental persistence of 2,2',4,6,6'-Pentachlorobiphenyl is a direct consequence of its molecular structure and chemical stability. Like other PCBs, it is generally resistant to oxidation, hydrolysis, and other chemical reactions that might occur in the environment. researchgate.nettoxicdocs.org The stability of the biphenyl (B1667301) structure, coupled with the presence of five chlorine atoms, contributes to its recalcitrance.

Research has shown that the degradation of pentachlorobiphenyls is challenging. For instance, studies on the reductive dechlorination and biodegradation of 2,2',4,5,5'-pentachlorobiphenyl (B50393) (PCB#101) indicated that while it could be reduced chemically, the parent compound was not readily degraded by aerobic bacteria. nih.gov However, some microbial degradation has been observed. A bacterium, Microbacterium paraoxydans, has demonstrated the ability to degrade pentachlorobiphenyl, although the biodegradability of PCBs generally decreases with an increased number of chlorine atoms. nih.gov

Photochemical degradation is a potential pathway for the breakdown of chlorobiphenyls. toxicdocs.org Irradiation of chlorobiphenyls in organic solvents has been shown to lead to photolysis, resulting in the loss of chlorine, rearrangement, and condensation. toxicdocs.org However, the efficiency of this process under natural environmental conditions for water-insoluble compounds like PCBs is a complex issue. toxicdocs.org

Inter-Compartmental Exchange Processes

The movement of this compound between different environmental compartments such as air, water, soil, and sediment is governed by several key physical and chemical processes.

Volatilization and Atmospheric Deposition

Volatilization from water and soil surfaces is a significant transport pathway for PCBs. bohrium.comresearchgate.net The rate of volatilization is influenced by factors such as water concentration, wind speed, and temperature. bohrium.com For PCBs, the resistance to mass transfer primarily occurs in the liquid phase. bohrium.com Once in the atmosphere, these compounds can be transported over long distances and then redeposited to terrestrial and aquatic surfaces through dry and wet deposition. vtei.cz

The Henry's Law Constant (H) is a critical parameter for assessing the partitioning of a chemical between air and water, and thus its tendency to volatilize. A higher Henry's Law Constant indicates a greater tendency for the compound to move from water to air.

| Compound | Henry's Law Constant (Pa m³/mol) | Temperature (°C) | Reference |

|---|---|---|---|

| This compound (PCB-104) | 45.19 | 25 | nist.gov |

Sorption and Desorption Dynamics in Particulate Matter

In both aquatic and terrestrial environments, this compound has a tendency to adsorb to particulate matter, including soil and sediment particles. nih.govkoreascience.kr This sorption behavior is influenced by the organic carbon content of the solids and the chemical properties of the specific PCB congener. The Freundlich isotherm model is often used to describe the sorption and desorption of organic pollutants in soil. nih.govkoreascience.kr The sorption process can be biphasic, with an initial rapid phase followed by a slower approach to equilibrium. nih.gov Desorption can also exhibit hysteresis, indicating that a fraction of the sorbed compound may become resistant to release. koreascience.kr

Sediment-Water Partitioning

The partitioning of this compound between sediment and water is a key process determining its fate in aquatic systems. Due to its hydrophobic nature, this compound tends to accumulate in sediments. The sediment-water partitioning coefficient (Kd) quantifies this distribution. A high Kd value indicates a strong affinity for the sediment phase. The organic carbon content of the sediment is a major factor influencing this partitioning, with higher organic carbon leading to greater sorption. nih.gov

Long-Range Environmental Transport Mechanisms

The combination of environmental persistence and the ability to undergo volatilization and atmospheric deposition facilitates the long-range transport of this compound. unifr.chenvirocomp.com Semi-volatile organic compounds like PCBs can be transported over vast distances in the atmosphere, far from their original sources. unifr.chenvirocomp.compops.int This process of "global fractionation" or the "cold-trap effect" leads to the accumulation of these persistent pollutants in colder regions of the globe, such as the Arctic. unifr.chumweltbundesamt.de The presence of PCBs in remote environments is evidence of their potential for long-range transport. unifr.chmdpi.com

The physical and chemical properties of the specific congener, such as its vapor pressure and octanol-air partition coefficient, play a crucial role in determining its long-range transport potential. nist.gov

| Compound | Vapor Pressure (Pa at 25°C) | Log Octanol-Water Partition Coefficient (Kow) | Reference |

|---|---|---|---|

| This compound (PCB-104) | 0.131 | 6.3 | nist.govnih.gov |

Bioaccumulation and Trophic Transfer in Ecological Systems

Bioaccumulation Mechanisms in Aquatic and Terrestrial Organisms

The accumulation of 2,2',4,6,6'-Pentachlorobiphenyl in living organisms is a complex process governed by a combination of physicochemical properties of the compound and the physiological and ecological traits of the organism. As a lipophilic, or "fat-loving," compound, PCB 104 has a strong affinity for the fatty tissues of organisms, which serves as a primary storage site. vliz.be

In aquatic environments , the bioaccumulation of pentachlorobiphenyls can occur through several pathways. nih.gov For many aquatic organisms, direct uptake from the water column across respiratory surfaces like gills and skin is a significant route. nih.gov This process, known as bioconcentration, is particularly relevant for organisms in direct and constant contact with contaminated water. Additionally, ingestion of contaminated sediment and food particles is a crucial pathway, especially for benthic invertebrates that live in and feed on sediments where PCBs tend to accumulate. epa.gov Studies on marine clams and worms have indicated that the patterns of pentachlorobiphenyls in these organisms strongly suggest uptake via diet or from sediments. epa.gov

For terrestrial organisms , the primary route of exposure to this compound is through the diet. vliz.be This can involve the consumption of contaminated plants, soil invertebrates, or other animals that have already accumulated the compound. For instance, earthworms and other soil-dwelling organisms can accumulate PCBs from the soil, which are then transferred to predators such as birds and mammals. vliz.be The persistence of PCB 104 in the environment means it can be available for uptake by terrestrial life for extended periods.

The efficiency of bioaccumulation is also influenced by the organism's ability to metabolize and excrete the compound. PCBs with a higher degree of chlorination and specific chlorine atom placements, like the five chlorine atoms in this compound, are generally more resistant to metabolic breakdown. nih.gov This resistance contributes to their persistence in the body and thus a higher potential for bioaccumulation.

Bioconcentration from Environmental Media

Bioconcentration refers to the process where the concentration of a chemical in an organism exceeds that in its surrounding environment, such as water, through direct uptake. The bioconcentration factor (BCF) is a key metric used to quantify this potential, representing the ratio of the chemical's concentration in an organism to its concentration in the water at a steady state. nih.govnih.gov

For hydrophobic compounds like this compound, there is a strong correlation between their lipophilicity, often expressed as the octanol-water partition coefficient (Kow), and their BCF. usgs.gov Compounds with higher Kow values tend to have higher BCFs because they readily partition from the aqueous environment into the lipid-rich tissues of aquatic organisms. cdnsciencepub.com

While specific BCF values for this compound are not widely reported in the literature, studies on PCBs in general provide a framework for understanding its likely behavior. For instance, research on blue mussels (Mytilus edulis) has demonstrated that these organisms are effective monitors of bioavailable PCBs, and a consistent relationship exists between dissolved PCB congener concentrations in seawater and their tissue concentrations. epa.govosti.gov It is important to note that environmental factors such as water temperature, organic carbon content in the water and sediment, and the physiological state of the organism can influence BCFs. epa.govsfu.ca

The following table illustrates typical BCF ranges for PCBs in different aquatic organisms, which can provide an estimate of the bioconcentration potential of pentachlorobiphenyls like PCB 104.

| Organism Type | Typical PCB Bioconcentration Factor (BCF) Range | Key Factors Influencing BCF |

| Phytoplankton | 10,000 - 1,000,000 | Surface area to volume ratio, lipid content, water concentration. |

| Zooplankton | 10,000 - 1,000,000 | Feeding rates, lipid content, temperature. |

| Benthic Invertebrates | 1,000 - 500,000 | Sediment concentration, organic carbon content, feeding strategy. |

| Fish | 10,000 - 2,500,000 | Lipid content, age, trophic position, metabolic capacity. |

Note: This table presents generalized data for PCBs as a group, as specific BCF data for this compound are limited. The values are for illustrative purposes.

Biomagnification along Aquatic and Terrestrial Food Webs

Biomagnification is the process whereby the concentration of a contaminant increases at successively higher levels in a food chain. vliz.be This occurs because the contaminant is persistent, not easily broken down or excreted, and is transferred from one trophic level to the next through consumption. This compound, being a persistent and lipophilic compound, has the potential to biomagnify.

In aquatic food webs , the trophic transfer of pentachlorobiphenyls begins with their uptake by primary producers like phytoplankton. These are then consumed by primary consumers such as zooplankton and benthic invertebrates. The PCBs accumulated in these organisms are then passed on to secondary consumers like small fish, and further to tertiary consumers such as larger predatory fish, marine mammals, and fish-eating birds. researchgate.netnih.gov At each step, the concentration of the PCB can increase. Studies have shown that for many persistent organic pollutants, including PCBs, trophic magnification factors (TMFs), which quantify the degree of biomagnification, are often greater than one, indicating that concentrations increase with trophic level. usgs.govresearchgate.net The hydrophobicity of a PCB congener, as indicated by its Kow, is a strong predictor of its TMF. usgs.gov

Terrestrial food webs also exhibit biomagnification of PCBs. nih.gov The process typically starts with the contamination of soil and plants. Herbivores and soil invertebrates consume this contaminated material, and are in turn preyed upon by carnivores. Top predators in terrestrial ecosystems, such as hawks and other raptors, can accumulate high concentrations of PCBs. researchgate.net Research on insectivorous birds like tree swallows has demonstrated the transfer of PCBs from contaminated sediments to emergent aquatic insects and then to the birds, highlighting the link between aquatic and terrestrial food webs. nih.gov

The table below provides a conceptual illustration of the biomagnification process for a pentachlorobiphenyl like PCB 104 in a simplified aquatic food web.

| Trophic Level | Organism Example | Estimated PCB Concentration (relative units) |

| 1 | Phytoplankton | 1 |

| 2 | Zooplankton | 10 |

| 3 | Small Fish (e.g., Minnow) | 50 |

| 4 | Large Predatory Fish (e.g., Trout) | 250 |

| 5 | Fish-eating Bird (e.g., Heron) | 1250 |

Note: This table is a simplified representation to illustrate the concept of biomagnification. Actual concentrations can vary widely depending on the ecosystem and specific conditions.

Congener-Specific Bioaccumulation Potentials in Select Species

The bioaccumulation potential of PCBs is not uniform across all 209 congeners. The specific structure of each congener, including the number and position of chlorine atoms, influences its physical, chemical, and biological properties, leading to congener-specific patterns of accumulation in organisms. d-nb.info

While comprehensive data specifically for this compound (PCB 104) are limited, studies on various species have revealed differential accumulation of PCB congeners. For instance, in marine mammals, hexa-, hepta-, and pentachlorinated congeners are often found to be dominant. frontiersin.org This is attributed to their higher lipophilicity and resistance to metabolic degradation. frontiersin.org In contrast, some lower chlorinated PCBs may be more readily metabolized and excreted.

The pattern of PCB congeners in an organism can provide insights into the sources of contamination and the metabolic capabilities of the species. For example, a study on aquatic birds found that the concentrations of certain PCB congeners relative to the total PCB content did not significantly increase with higher trophic levels, although some coplanar PCBs showed a slightly higher tendency for bioaccumulation. d-nb.info Research on mussels has shown that sediment characteristics, such as clay mineralogy, can influence the uptake of specific PCB congeners, with a preference for higher molecular weight congeners. nih.gov

Studies on fish have also highlighted species-specific differences in PCB congener patterns, which can be related to diet and metabolic capacity. nih.gov For example, some fish species may exhibit congener patterns that suggest the weathering or metabolism of certain PCBs. nih.gov The following table presents a hypothetical congener-specific bioaccumulation profile in a fish species, illustrating how different congeners, including a pentachlorobiphenyl like PCB 104, might accumulate.

| PCB Congener | Number of Chlorine Atoms | Log Kow (approx.) | Relative Bioaccumulation Potential |

| PCB 28 | 3 | 5.7 | Low |

| PCB 52 | 4 | 5.8 | Moderate |

| PCB 104 | 5 | 6.4 | High |

| PCB 118 | 5 | 6.7 | High |

| PCB 138 | 6 | 6.8 | Very High |

| PCB 153 | 6 | 6.9 | Very High |

| PCB 180 | 7 | 7.4 | Very High |

Note: This table is for illustrative purposes. The relative bioaccumulation potential is a qualitative assessment based on general principles of PCB behavior, as specific comparative data for PCB 104 are scarce.

Environmental Biotransformation and Degradation Pathways of 2,2 ,4,6,6 Pentachlorobiphenyl

Microbial Degradation Processes

The microbial degradation of PCBs is a key process in their environmental remediation. While highly chlorinated biphenyls like 2,2',4,6,6'-pentachlorobiphenyl are generally recalcitrant, certain microorganisms have demonstrated the ability to transform these compounds, albeit often at slow rates.

Bacterial Degradation of Pentachlorobiphenyl Congeners

The biodegradation of PCBs is highly dependent on the number and position of chlorine atoms on the biphenyl (B1667301) rings. Generally, the rate of degradation decreases as the number of chlorine atoms increases. nih.gov Specifically, congeners with chlorine atoms in the ortho positions, and particularly those with double ortho-substitutions like this compound, exhibit very poor degradability. nih.gov

While specific studies focusing exclusively on the bacterial degradation of this compound are limited, research on other pentachlorobiphenyl congeners provides valuable insights. For instance, the bacterium Microbacterium paraoxydans has been shown to degrade another pentachlorobiphenyl, PCB 101 (2,2',4,5,5'-pentachlorobiphenyl). nih.govnih.govresearchgate.net In one study, intracellular enzymes from M. paraoxydans completely decomposed PCB 101. nih.gov Other bacterial genera known for their PCB-degrading capabilities include Rhodococcus, Bacillus, Pseudomonas, Achromobacter, and Burkholderia. nih.gov

The degradation of PCBs in the environment is often a two-stage process involving both anaerobic and aerobic bacteria. researchgate.net Anaerobic bacteria can reductively dehalogenate highly chlorinated PCBs, removing chlorine atoms and producing less chlorinated congeners. These less chlorinated biphenyls are then more susceptible to aerobic degradation by other bacteria. researchgate.net

Enzymatic Mechanisms of Biotransformation (e.g., Dioxygenase Activity)

The primary enzymatic mechanism for the aerobic degradation of PCBs is initiated by biphenyl dioxygenase (BphA), a multi-component enzyme system. nih.gov This enzyme catalyzes the insertion of two oxygen atoms into the biphenyl molecule, typically at an unchlorinated or less chlorinated ring, to form a cis-dihydrodiol. nih.gov This initial oxidation destabilizes the aromatic ring and is a critical step in the degradation pathway.

The bph gene cluster encodes the enzymes of the upper biphenyl catabolic pathway. Following the initial dioxygenation by BphA, the resulting dihydrodiol is dehydrogenated by a dihydrodiol dehydrogenase (BphB) to form a dihydroxybiphenyl. Subsequently, a 2,3-dihydroxybiphenyl dioxygenase (BphC) cleaves the dihydroxylated ring. nih.gov

The efficiency of biphenyl dioxygenase is significantly influenced by the chlorine substitution pattern. The presence of ortho-chlorines, as in this compound, poses a steric hindrance that can impede the enzyme's ability to bind and oxidize the substrate. Studies on Burkholderia sp. strain LB400 have shown that the regiospecificity and yield of dioxygenation are complexly dependent on the substitution patterns of both biphenyl rings. nih.gov For many PCBs, the degradation process ultimately leads to the formation of chlorobenzoates. nih.gov

Recent research on the degradation of a pentachlorobiphenyl by Microbacterium paraoxydans has highlighted the role of various upregulated proteins, including ABC transporter substrate-binding proteins, which are involved in the uptake of the pollutant into the bacterial cell. nih.govresearchgate.net

Metabolite Formation during Microbial Degradation

The microbial degradation of this compound, although limited, is known to produce hydroxylated metabolites. Specific identified metabolites include 3-OH-PCB 104, 3'-OH-PCB 104, and 4'-OH-PCB 104. These metabolites are formed through the action of cytochrome P450 monooxygenases or dioxygenases.

In studies of analogous pentachlorobiphenyls, such as the degradation of PCB 101 by Microbacterium paraoxydans, a number of downstream metabolites have been identified. These include 1,2,4-benzenetriol (B23740), octadecanol, malonamide, and citraconic acid. nih.gov The detection of 1,2,4-benzenetriol suggests its involvement in the degradation pathways of benzoate, chlorocyclohexane, and chlorobenzene. nih.gov In many cases of PCB degradation, chlorobenzoates are common metabolic end-products of the upper biphenyl pathway. nih.gov

| Parent Compound | Metabolite | Metabolic Pathway |

|---|---|---|

| This compound (PCB 104) | 3-OH-PCB 104 | Hydroxylation |

| This compound (PCB 104) | 3'-OH-PCB 104 | Hydroxylation |

| This compound (PCB 104) | 4'-OH-PCB 104 | Hydroxylation |

| Pentachlorobiphenyl (analogous) | 1,2,4-Benzenetriol | Ring cleavage and further degradation |

| Pentachlorobiphenyl (analogous) | Chlorobenzoates | Ring cleavage product |

Factors Influencing Biodegradation Efficiency

Several factors can influence the efficiency of the microbial degradation of pentachlorobiphenyls. The concentration of the PCB itself is a critical factor. In a study on a pentachlorobiphenyl, the degradation rate by intracellular enzymes of M. paraoxydans decreased as the initial concentration of the PCB increased. nih.gov

The presence of a co-substrate is often crucial for the degradation of highly chlorinated PCBs. This process, known as co-metabolism, involves the microbe growing on a primary substrate while fortuitously degrading the PCB. Biphenyl is a common co-substrate used to induce the expression of the bph genes responsible for PCB degradation.

Environmental conditions also play a significant role. The pH of the medium can affect enzymatic activity, with studies on the intracellular enzymes of M. paraoxydans showing optimal activity at a pH of 6.0. nih.govresearchgate.net The bioavailability of the PCB, which is often limited by its low water solubility and strong adsorption to soil and sediment particles, can also be a rate-limiting step in its biodegradation.

| Factor | Influence on Biodegradation | Example/Details |

|---|---|---|

| PCB Concentration | Higher concentrations can be inhibitory. | Degradation rate of a pentachlorobiphenyl by M. paraoxydans enzymes decreased with increasing concentration. nih.gov |

| Co-substrates | Can enhance degradation through co-metabolism. | Biphenyl is a common inducer of PCB-degrading enzymes. |

| pH | Affects enzymatic activity. | Optimal pH of 6.0 for intracellular enzymes of M. paraoxydans degrading a pentachlorobiphenyl. nih.govresearchgate.net |

| Bioavailability | Low bioavailability can limit degradation. | PCBs strongly adsorb to soil/sediment, reducing their availability to microbes. |

Abiotic Degradation Mechanisms

In addition to microbial processes, abiotic mechanisms can contribute to the degradation of PCBs in the environment, although these processes are generally slow for highly chlorinated congeners.

Photodegradation in Atmospheric and Aquatic Phases

Photodegradation, or the breakdown of compounds by light, is a potential abiotic degradation pathway for PCBs. In the atmosphere and in aquatic environments, PCBs can undergo photolysis. However, specific studies on the photodegradation of this compound are scarce.

In general, the photodegradation of PCBs can occur through direct photolysis, where the PCB molecule directly absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment that generate reactive species. The rate and products of photodegradation are influenced by the number and position of chlorine atoms. Reductive dechlorination is a common photodegradation pathway for PCBs, where a chlorine atom is replaced by a hydrogen atom. This process tends to be more efficient for more highly chlorinated PCBs. The specific products of the photodegradation of this compound in atmospheric and aquatic environments have not been well-documented.

Chemical Transformation Pathways (e.g., Sulfonation, Hydroxylation)

The environmental fate of this compound is significantly influenced by various chemical transformation pathways that alter its structure and properties. These transformations are primarily metabolic processes occurring in organisms, which can lead to either detoxification or, in some cases, the formation of more reactive or persistent metabolites. nih.gov The primary chemical transformation pathways for polychlorinated biphenyls (PCBs) like this compound are hydroxylation and sulfonation. nih.gov

Hydroxylation

Hydroxylation is a major metabolic pathway for PCBs. nih.gov This process is catalyzed by cytochrome P450 (CYP) monooxygenases, a versatile family of enzymes found in a wide range of organisms, including mammals. acs.org The reaction introduces a hydroxyl (-OH) group onto the biphenyl structure, typically at a less-chlorinated para or meta position, forming hydroxylated PCBs (OH-PCBs). nih.gov This transformation generally increases the polarity of the compound, which can facilitate its excretion from the body. nih.gov

Research on congeners similar to this compound provides detailed insight into this process. For instance, studies on the chiral pentachlorobiphenyl 2,2′,3,4′,6-pentachlorobiphenyl (CB91) have demonstrated that enzymes like human CYP2B6 and rat CYP2B1 are responsible for its metabolism into various hydroxylated metabolites. acs.org The process can be highly specific, with the enzyme's active site structure influencing which metabolites are formed. acs.org For CB91, metabolites such as 5-OH-CB91 and 4-OH-CB91 have been identified. acs.org The transformation can also involve dechlorination, where a chlorine atom is removed before or during hydroxylation. acs.org

While often considered a detoxification step, some OH-PCB metabolites have been shown to possess their own biological activity and potential for toxicity. nih.gov

Table 1: Examples of Hydroxylated Metabolites from a Representative Pentachlorobiphenyl (CB91) by Cytochrome P450 Enzymes

| Parent Compound | Metabolizing Enzyme | Predicted/Identified Metabolites | Source |

| 2,2′,3,4′,6-Pentachlorobiphenyl (CB91) | Human CYP2B6 | 5-OH-CB91 | acs.org |

| 2,2′,3,4′,6-Pentachlorobiphenyl (CB91) | Human CYP2B6 | 4-OH-CB91 | acs.org |

| 2,2′,3,4′,6-Pentachlorobiphenyl (CB91) | Human CYP2B6 | 3-OH-2,2′,4,4′,6-pentachlorobiphenyl (3-OH-CB100) | acs.org |

| 2,2′,3,4′,6-Pentachlorobiphenyl (CB91) | Human CYP2B6 / Rat CYP2B1 | 3′-OH-2,2′,4,6′-tetrachlorobiphenyl (3′-OH-CB51) (via dechlorination) | acs.org |

Sulfonation

Another significant biotransformation pathway for PCBs is the formation of methylsulfonyl-PCB (MeSO2-PCB) metabolites. nih.gov This metabolic process involves the conversion of certain PCB metabolites into sulfone-containing derivatives. The metabolism of PCBs by organisms can produce these polychlorinated biphenyl methane (B114726) sulfonates through reactions such as oxidative substitution. nih.gov

Table 2: Summary of Major Chemical Transformation Pathways for PCBs

| Transformation Pathway | General Reactants | General Products | Description | Source |

| Hydroxylation | PCB, O₂, NADPH (via CYP450) | Hydroxylated PCBs (OH-PCBs) | Enzymatic introduction of a hydroxyl (-OH) group onto the biphenyl rings, increasing water solubility. | acs.org, nih.gov |

| Sulfonation | PCB Metabolites | Methylsulfonyl-PCBs (MeSO2-PCBs) | Biotransformation resulting in the formation of persistent methane sulfonate derivatives through oxidative substitution. | nih.gov |

Advanced Analytical Methodologies for Environmental Monitoring of 2,2 ,4,6,6 Pentachlorobiphenyl

Sample Collection and Preparation Techniques for Environmental Matrices

The initial and most critical stage in the analysis of 2,2',4,6,6'-pentachlorobiphenyl involves the collection of a representative sample and its subsequent preparation to isolate the analyte from interfering substances. cdc.gov The choice of methodology is highly dependent on the nature of the environmental matrix, which can range from water and soil to biological tissues. cdc.govnih.gov

Extraction with Organic Solvents

The extraction of this compound from environmental samples is foundational to its subsequent analysis. Organic solvents are the primary tools for this process, chosen for their ability to dissolve this nonpolar compound and separate it from the sample matrix. cdc.gov

Commonly used techniques for solid matrices like soil, sediment, and biota include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE). cdc.govosti.gov A mixture of a nonpolar solvent, such as hexane (B92381), with a more polar solvent like acetone (B3395972) or dichloromethane (B109758) is frequently employed to ensure a comprehensive extraction. osti.govvscht.cz For instance, Soxhlet extraction, a well-established and thorough method, often utilizes a hexane-acetone mixture. osti.gov PLE offers a more rapid extraction with reduced solvent consumption compared to traditional methods. vscht.cz

Liquid-liquid extraction is a standard procedure for aqueous samples, where a water-immiscible organic solvent like dichloromethane or hexane is used to partition the PCB from the water. cdc.gov

To ensure the reliability of the extraction process, a surrogate standard—a compound with similar chemical properties to the analyte but not naturally present in the sample—is typically added before extraction. This allows for the assessment of the method's efficiency and recovery.

Table 1: Common Organic Solvents and Techniques for PCB 104 Extraction

| Extraction Technique | Sample Matrix | Common Solvent System | Key Advantages |

| Soxhlet Extraction | Soil, Sediment, Biota | Hexane/Acetone, Hexane/Dichloromethane. osti.govvscht.cz | Thorough, well-established method. osti.gov |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Biota | Dichloromethane, Hexane, Acetone. vscht.cz | Faster, less solvent usage. vscht.cz |

| Microwave-Assisted Extraction (MAE) | Soil, Sediment | Hexane/Acetone. epa.gov | Rapid, reduced solvent consumption. epa.gov |

| Liquid-Liquid Extraction | Water | Dichloromethane, Hexane. cdc.gov | Simple, effective for aqueous samples. cdc.gov |

Lipid Removal and Fractionation Procedures

A significant challenge in the analysis of biological samples is the presence of high concentrations of lipids, which can interfere with chromatographic analysis. thermofisher.comnih.gov Therefore, a "cleanup" step to remove these lipids is essential.

Several techniques are employed for this purpose. Gel permeation chromatography (GPC) separates molecules based on their size. The sample extract is passed through a column containing a porous gel. Larger molecules like lipids are unable to enter the pores and elute first, while the smaller PCB molecules are retained and elute later, achieving separation.

Adsorption chromatography is another common cleanup method. Materials such as Florisil® or silica (B1680970) gel are used to pack a column. nih.gov The sample extract is loaded onto the column, and the PCBs adsorb to the stationary phase. A nonpolar solvent is used to wash away lipids and other interferences. Subsequently, a more polar solvent is used to elute the purified PCBs. For instance, a pressurized liquid extraction method can incorporate Florisil directly in the extraction cell to retain lipids from biota tissues, allowing for a clean extract to be obtained. nih.gov Another approach involves treating the extract with concentrated sulfuric acid to destroy the lipids. thermofisher.com

Microextraction Techniques (e.g., Stir Bar Sorptive Extraction, Solid-Phase Microextraction)

In a move towards greener and more efficient analytical practices, microextraction techniques have become increasingly prominent. These methods significantly reduce or eliminate the need for organic solvents. sigmaaldrich.com

Solid-Phase Microextraction (SPME) is a solvent-free technique that utilizes a fused-silica fiber coated with a polymeric stationary phase. acs.orgnih.gov The fiber is exposed to the sample (either directly or in the headspace), and the analytes partition into the coating. acs.orgscispace.com The fiber is then transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. acs.org For nonpolar compounds like this compound, polydimethylsiloxane (B3030410) (PDMS) is a frequently used fiber coating. researchgate.net

Stir Bar Sorptive Extraction (SBSE) is a similar technique but offers a much larger volume of the extraction phase, leading to higher analyte recovery and improved sensitivity. sigmaaldrich.comnih.gov In SBSE, a magnetic stir bar coated with a thick layer of PDMS is used to stir the aqueous sample. chromatographyonline.com After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed into the GC system. nih.govnih.gov

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an environmentally friendly alternative to traditional solvent extraction that employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction medium. nih.gov In its supercritical state, CO2 possesses properties of both a liquid and a gas, allowing it to efficiently penetrate the sample matrix and dissolve nonpolar compounds like PCBs. nih.gov

A key advantage of SFE is the ability to control the solvating power of the fluid by adjusting the pressure and temperature. nih.gov This allows for a degree of selectivity in the extraction process. The addition of a small amount of an organic solvent, known as a modifier, can further enhance extraction efficiencies. Once the extraction is complete, the CO2 is simply depressurized, returning to a gaseous state and leaving behind a solvent-free extract. nih.gov

Chromatographic Separation and Detection Technologies

Following the extraction and cleanup steps, chromatographic techniques are essential for separating this compound from other PCB congeners and any remaining matrix components before its quantification.

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas chromatography (GC) is the cornerstone for the separation of individual PCB congeners. alphalab.commmu.ac.uk The technique relies on a capillary column, a long, thin tube coated with a stationary phase. The choice of this stationary phase is critical for achieving the necessary resolution to separate the complex mixture of PCBs. For PCB analysis, nonpolar or semi-polar stationary phases are typically used. epa.gov

The Electron Capture Detector (ECD) is a highly sensitive and selective detector for halogenated organic compounds like PCBs. alphalab.comnih.gov It operates by using a radioactive source (commonly Nickel-63) to generate a constant stream of electrons, which creates a baseline current. nih.gov When an electrophilic compound such as a PCB passes through the detector, it captures electrons, causing a reduction in the current. This decrease is registered as a peak. The sensitivity of the GC-ECD method generally increases with the number of chlorine atoms on the biphenyl (B1667301) structure. nih.gov

While GC-ECD is renowned for its sensitivity in detecting PCBs, it is not entirely specific and can respond to other electron-capturing compounds. alphalab.com Therefore, for definitive identification, especially in complex samples, confirmation using a more selective detector like a mass spectrometer is often necessary. osti.gov Dual-column GC systems can also be employed for confirmation. osti.gov

Gas Chromatography-Mass Spectrometry (GC-MS), including High-Resolution MS (HRMS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like PCBs. thermofisher.com It offers a powerful combination of chromatographic separation and mass-based detection, providing high selectivity that surpasses classical detectors. thermofisher.com For PCB analysis, the gas chromatograph separates individual congeners from a complex mixture based on their volatility and interaction with a capillary column. The separated congeners then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification.

Low-resolution GC/MS, often using selected ion monitoring (SIM), is employed in methods like EPA Method 1628 for the determination of all 209 PCB congeners in various matrices, including water, soil, and tissue. epa.gov However, for enhanced selectivity and sensitivity, especially in complex environmental samples, high-resolution mass spectrometry (HRMS) coupled with high-resolution gas chromatography (HRGC) is the preferred method. nih.gov HRMS provides a significant increase in selectivity compared to single quadrupole GC-MS, effectively cutting through chemical background and interference. thermofisher.com This capability is crucial for accurately identifying and quantifying specific congeners like PCB 104, even at trace levels. thermofisher.comresearchgate.net The use of advanced ionization techniques, such as the NeverVent AEI ion source, further enhances sensitivity and detector lifetime. pragolab.cz

The table below summarizes typical parameters for GC-MS analysis of PCBs.

Table 1: Typical GC-MS/MS Instrumental Conditions for PCB Analysis. pragolab.cz

| Parameter | Setting |

| GC Column | TRACE TR-PCB 8 MS, 50 m, 0.25 mm, 0.25 μm |

| Transfer Line Temperature | 280 °C |

| Ion Source Type | NeverVent AEI |

| Ion Source Temperature | 300 °C |

| Ionization Type | Electron Ionization (EI) |

| Emission Current | 50 μA |

| Acquisition Mode | Timed-Selected Reaction Monitoring (t-SRM) |

| Q1 and Q3 Resolution | 0.7 amu (Normal) |

| Collision Gas | Argon |

HRGC-HRMS methods, such as those analyzed by multiple laboratories, have demonstrated high precision, with average relative response factors (RRFs) around 0.979 and relative standard deviations (RSDs) of approximately 3.86%. nih.gov Such methods can achieve extremely low detection limits, in the range of 3 to 19 femtograms (fg), which correspond to picograms per liter (pg/L) in water and nanograms per kilogram (ng/kg) in soil samples. pragolab.cz

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-performance liquid chromatography (HPLC) is another powerful separation technique used in analytical chemistry. scielo.org.mx When coupled with a diode-array detector (DAD), HPLC can separate and quantify components in a mixture. measurlabs.com The HPLC system separates compounds based on their differential partitioning between a stationary phase (in a column) and a mobile phase. measurlabs.com The DAD then measures the absorbance of the eluting compounds across a wide spectrum of ultraviolet and visible light simultaneously. conquerscientific.comscioninstruments.com This provides a three-dimensional data set (absorbance vs. time vs. wavelength), which enhances analyte identification and can be used to assess peak purity. scioninstruments.com

While GC-MS is more common for PCB analysis due to their volatility, HPLC-DAD is a practical and straightforward tool for analyzing various organic compounds, including some emerging pollutants. scielo.org.mxnih.gov Its application to PCB analysis is less frequent but can be considered. The main advantage of DAD is its ability to provide spectral information for each separated peak, which can help in distinguishing target analytes from matrix interferences. scioninstruments.com For a compound to be detected by DAD, it must absorb light in the UV-Vis range. scioninstruments.com

The selection of the chromatographic column and the mobile phase composition are critical for achieving optimal separation. scielo.org.mx Reversed-phase columns, such as C18, are commonly used in HPLC for the separation of nonpolar compounds. scielo.org.mx

Table 2: General Capabilities of HPLC-DAD Systems. conquerscientific.comscioninstruments.com

| Feature | Description |

| Detector | Diode Array Detector (DAD) / Photo Diode Array (PDA) |

| Wavelength Range | Typically 190 - 900 nm |

| Key Advantage | Simultaneous multi-wavelength detection, providing spectral data for peak identification and purity analysis. |

| Pump System | Binary or quaternary pumps allow for precise gradient elution, enabling the separation of complex mixtures. |

However, compared to mass spectrometry, DAD is generally less sensitive, making it more suitable when the sample composition is somewhat known and concentrations are not at ultra-trace levels. measurlabs.com For unknown or very low-concentration samples, LC-MS is a more powerful alternative. measurlabs.com

Congener-Specific Quantification and Isotope Dilution Analysis

Due to the varying toxicity and environmental behavior of individual PCBs, congener-specific analysis is essential. This approach quantifies individual congeners like this compound (PCB 104) rather than measuring them as part of a technical mixture (e.g., Aroclors). pca.state.mn.us

The gold standard for accurate quantification in congener-specific analysis is the isotope dilution method, typically using HRGC-HRMS. nih.govdspsystems.eu This technique involves "spiking" the sample with a known amount of a stable isotope-labeled analogue of the target analyte before sample extraction and cleanup. nih.gov For PCB 104, a ¹³C-labeled version of the molecule would be used.

Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and analysis. dspsystems.eu The concentration of the native congener is then determined by measuring the ratio of the response of the native analyte to the response of the labeled internal standard. epa.gov This approach effectively corrects for matrix effects and variations in extraction efficiency and instrument response, leading to highly accurate and precise results. nih.gov

For instance, EPA Method 1628 utilizes 29 carbon-13 labeled PCB congeners as isotope dilution quantification standards, while other congeners are quantified using an extracted internal standard procedure. epa.gov This ensures that all 209 congeners can be detected and quantified with a high degree of confidence. epa.gov

Quality Assurance/Quality Control in Environmental PCB Analysis

Key elements of a QA/QC program for PCB analysis include:

Method Validation: The analytical method must be validated to demonstrate its suitability for the intended purpose. This includes assessing linearity, accuracy, precision, and sensitivity.

Instrument Calibration: Instruments like GC-MS must be calibrated regularly using standard solutions at multiple concentration levels to establish a reliable calibration curve. epa.gov The relative response factor (RRF) method is commonly used. epa.gov

QC Samples: Various QC samples are analyzed alongside environmental samples to monitor and control the analytical process. These include:

Method Blanks: A clean matrix sample processed identically to the field samples to check for contamination during the analytical procedure. epa.gov

Spiked Samples: A sample to which a known quantity of the target analyte is added to assess the method's accuracy and recovery. epa.gov

Duplicates: Two separate aliquots of the same sample analyzed to assess the precision of the method. epa.gov

Data Review and Reporting: All data, including QC results and instrument performance checks, must be thoroughly reviewed to ensure they meet the measurement quality objectives (MQOs) defined in the QAPP. wa.gov The final report should include a narrative discussing sample condition, analytical methods, and QC results to allow for an assessment of data usability. wa.gov

Adherence to established standards, such as those from the International Organization for Standardization (ISO) and the Toxic Substances Control Act (TSCA), ensures that quality control meets industry and regulatory requirements. pca.state.mn.uswonderfulpcb.com

Reference Materials and Calibration Standards for Accurate Analysis

The accuracy of PCB quantification is directly dependent on the quality of the reference materials and calibration standards used. Certified Reference Materials (CRMs) are essential for validating analytical methods and ensuring the traceability of measurements. accustandard.com

For the analysis of 2,2',4,6,6'-pentachlorobhenyl (PCB 104), a variety of standards are available from commercial suppliers:

Neat or Crystalline Standards: High-purity (e.g., >98%) crystalline material used to prepare in-house stock solutions. dspsystems.eu

Single-Congener Solutions: Solutions containing a certified concentration of an individual PCB congener, such as PCB 104, in a solvent like isooctane (B107328). dspsystems.eu These are used for instrument calibration and fortification of QC samples.

Isotope-Labeled Standards: Solutions of ¹³C-labeled congeners, which are critical for isotope dilution mass spectrometry (IDMS). dspsystems.eu These standards are quantified against certified unlabeled standards for maximum accuracy. dspsystems.eu

Congener Mixtures: Standard mixtures containing multiple PCB congeners, which are useful for checking chromatographic separation and instrument performance. dspsystems.eu

These standards are typically prepared under rigorous good laboratory practices (GLP). dspsystems.eu For example, certified native standards may be prepared by weighing the high-purity crystalline material in triplicate, formulating solutions, and analyzing them via GC/MS, with strict criteria for the relative standard deviation (RSD) of the analyses (e.g., <5%). dspsystems.eu The availability of these well-characterized standards is crucial for achieving the low detection limits and high accuracy required for modern environmental monitoring. dspsystems.eu

Table 3: Examples of Available Certified Reference Materials for Pentachlorobiphenyls.

| Compound Name | CAS Number | Product Example | Matrix/Concentration |

| This compound (PCB 104) | 56558-16-8 | PCB-104-CS | 100 ± 5 µg/mL in isooctane dspsystems.eu |

| 2,2',4,5',6-Pentachlorobiphenyl (PCB 103) | 60145-21-3 | C-103S | 35 µg/mL in Isooctane accustandard.com |

| 2,2',3',4,6-Pentachlorobiphenyl (PCB 98) | 60233-25-2 | C-098N | 5 mg (Neat) accustandard.com |

Regulatory and Policy Frameworks for Environmental Management

International Conventions Pertaining to PCBs

A number of international treaties have been established to address the global threat posed by PCBs, including 2,2',4,6,6'-Pentachlorobiphenyl. These conventions work in concert to manage the lifecycle of these hazardous chemicals, from production and use to their eventual disposal as waste.

The Stockholm Convention on Persistent Organic Pollutants is a landmark global treaty aimed at protecting human health and the environment from POPs. jjkellercompliancenetwork.compops.int PCBs were among the initial twelve POPs targeted for action under this convention. pops.intepa.ie The convention mandates a complete ban on the new production and use of PCBs. pops.int For existing equipment containing PCBs, parties to the convention are obligated to eliminate their use by 2025 and ensure the environmentally sound management of PCB-containing wastes by 2028. pops.inteti-swiss.combrsmeas.org The convention recognizes the challenges faced by developing countries in meeting these targets and highlights the significant funding gap for the disposal of remaining PCB stockpiles. brsmeas.org

The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal plays a crucial role in managing the international movement of PCB wastes. basel.int This convention was established in response to the "toxic trade," where hazardous wastes were being shipped to developing countries lacking the capacity for their safe disposal. basel.int The Basel Convention has developed technical guidelines for the environmentally sound management (ESM) of wastes consisting of, containing, or contaminated with PCBs. basel.intbrsmeas.org These guidelines provide a framework for countries to develop detailed procedures and waste management plans. The provisional definition for low POP content for PCBs under these guidelines is 50 mg/kg. basel.int

The Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade facilitates informed decision-making by countries regarding the import of hazardous chemicals. state.goviisd.org While it does not ban the trade of PCBs, it requires that exporting countries provide detailed information to importing countries, allowing them to grant or refuse entry based on a comprehensive understanding of the risks. iisd.orgpic.int This "early warning" system is a key component of shared responsibility in managing the global trade of hazardous substances. iisd.org

The UNECE Convention on Long-Range Transboundary Air Pollution (LRTAP) and its Protocol on Persistent Organic Pollutants (POPs) is a regional agreement that was instrumental in paving the way for the global Stockholm Convention. unece.orgstate.gov The POPs Protocol, adopted in Aarhus, Denmark, in 1998, initially targeted 16 substances, including PCBs. unece.orgun.org It aims to eliminate the discharges, emissions, and losses of these pollutants. unece.org The protocol schedules PCBs for phased elimination and includes provisions for the management of wastes containing these banned substances. unece.org Amendments have since expanded the list of substances and strengthened the obligations for those initially listed, including PCBs. unece.orgunece.org

National and Regional Environmental Regulations and Guidelines

Building on the framework of international conventions, many countries and regions have implemented their own stringent regulations for the management of PCBs.

In the United States , the Environmental Protection Agency (EPA) regulates PCBs under the Toxic Substances Control Act (TSCA). gza.comclu-in.org The TSCA banned the manufacture, processing, and distribution in commerce of PCBs. clu-in.org The EPA has established detailed regulations for the cleanup and disposal of PCB-contaminated materials, with recent updates in 2023 to expand laboratory methods and provide more flexibility for disposal options for remediation waste. gza.comawtenv.com These regulations define cleanup standards, with a notable clarification of >1 ppm PCBs as the cleanup standard for performance-based options. gza.com The regulations also cover a wide range of materials where PCBs might be found, including dielectric fluids, soils, and building materials. clu-in.org

The European Union (EU) has implemented robust regulations on POPs, including PCBs, through Regulation (EU) 2019/1021. tuvsud.comthecompliancepeople.co.ukeuropa.eu This regulation prohibits the production, placing on the market, and use of substances listed in its annexes. thecompliancepeople.co.uk It sets a deadline of December 31, 2025, for the removal from use of equipment containing more than 0.005% by weight of PCBs and volumes greater than 0.05 liters. epa.ie The EU has also proposed stricter limits for the unintentional trace-level presence of PCBs in various products, with a proposed limit of ≤ 10 mg/kg for the sum of PCBs in certain mixtures and articles to be implemented three years after the entry into force of the new amendments. tuvsud.com

Canada has established the PCB Regulations (SOR/2008-273) under the Canadian Environmental Protection Act, 1999. These regulations set deadlines for the end-of-use of PCB-containing equipment, with a key deadline of December 31, 2025, for many types of equipment containing PCBs at concentrations of 50 mg/kg or more. cans.ns.cajustice.gc.ca The regulations also include detailed requirements for labeling, storage, and reporting of PCBs. publications.gc.capublications.gc.ca

Japan enacted the Act on Special Measures for Promotion of Proper Treatment of PCB Waste to ensure the safe and timely disposal of PCBs. loc.govjesconet.co.jpjapaneselawtranslation.go.jp The manufacturing of PCBs was banned in Japan in 1972. loc.gov The government has established a schedule for the treatment of both high- and low-concentration PCB waste, with a plan to complete the processing of low-concentration waste by 2027. loc.gov The law obligates owners of PCB-containing waste to ensure its proper treatment and grants prefectural governments the authority to conduct inspections and collect reports. loc.gov

The following table provides a summary of key regulatory limits and deadlines in these regions:

| Region/Country | Regulation | Key Provisions for PCBs |

| United States | Toxic Substances Control Act (TSCA) | - Ban on manufacture, processing, and distribution. - Detailed cleanup and disposal regulations (40 CFR 761). - Cleanup standard for performance-based remediation clarified as >1 ppm. gza.com |

| European Union | Regulation (EU) 2019/1021 | - Prohibition of production, placing on the market, and use. thecompliancepeople.co.uk - Deadline of Dec 31, 2025, for removal of equipment with >0.005% PCBs and >0.05 L. epa.ie - Proposed unintentional trace contaminant limit of ≤ 10 mg/kg in certain products. tuvsud.com |

| Canada | PCB Regulations (SOR/2008-273) | - End-of-use deadline of Dec 31, 2025, for specified equipment with ≥50 mg/kg PCBs. cans.ns.cajustice.gc.ca - Requirements for labeling, storage, and reporting. publications.gc.ca |

| Japan | Act on Special Measures for Promotion of Proper Treatment of PCB Waste | - Ban on manufacturing since 1972. loc.gov - Scheduled treatment of high- and low-concentration PCB waste, with a target of 2027 for low-concentration waste. loc.gov - Obligations for owners to ensure proper treatment. loc.gov |

Environmental Monitoring Programs and Surveillance Strategies

To track the presence and long-term trends of PCBs in the environment, various monitoring and surveillance programs have been established at national and international levels. These programs are essential for assessing the effectiveness of regulations and understanding the ongoing risks posed by these persistent pollutants.

A significant challenge in managing PCBs is the lack of complete inventories in many countries, which hinders the ability to track progress toward elimination goals. iisd.org However, some nations, like Canada, have a history of maintaining national inventories of PCBs in use and in storage, providing valuable data for environmental management. publications.gc.capublications.gc.ca The EPA in the United States also requires notification of PCB activities, contributing to a national database. epa.gov

Long-term monitoring programs are crucial for understanding the fate and transport of PCBs. The Great Lakes Science Strategy in North America is a prime example of a comprehensive monitoring effort. It includes surveillance of PCB concentrations in various environmental compartments, such as water, sediment, and fish. This monitoring has revealed that while PCB levels have generally declined since their ban, the rate of decline has slowed in some areas, and concentrations in certain fish species remain a concern. epa.gov

The Arctic Monitoring and Assessment Programme (AMAP) is another critical international program that tracks the presence of POPs, including PCBs, in the Arctic region. nih.gov Due to long-range atmospheric and oceanic transport, the Arctic acts as a sink for many pollutants. AMAP's surveillance strategies involve monitoring PCB levels in air, water, and biota, including in human populations where traditional diets can lead to higher exposure levels. nih.gov This program has been instrumental in demonstrating the global nature of the PCB problem and has provided scientific evidence to support international control measures. nih.gov

Monitoring strategies often involve the analysis of various environmental media and human tissues. For instance, the U.S. National Health and Nutrition Examination Survey (NHANES) includes the measurement of PCB congeners in human blood serum, providing valuable data on population exposure trends. epa.gov Surveillance of PCBs in indoor environments, such as schools, has also become a focus, as building materials can be a source of ongoing exposure. nih.gov

These monitoring programs utilize sophisticated analytical techniques to detect and quantify specific PCB congeners, including this compound. The data generated from these programs are vital for risk assessment, policy evaluation, and the protection of human health and the environment from the persistent threat of PCBs.

Research Gaps and Future Directions in Environmental Studies of 2,2 ,4,6,6 Pentachlorobiphenyl

Elucidation of Uncharacterized Biotransformation Pathways and Metabolite Fates

A critical area of uncertainty in the environmental fate of 2,2',4,6,6'-Pentachlorobiphenyl lies in its biotransformation. The metabolic pathways, the enzymes involved, and the ultimate fate of its metabolites are not fully understood. While general PCB metabolism is known to proceed via cytochrome P450 (CYP) monooxygenases, leading to hydroxylated metabolites (OH-PCBs), specific data for PCB 104 is limited. researchgate.netresearchgate.net

Research has identified several hydroxylated metabolites of PCB 104, namely 3-OH-PCB 104, 3'-OH-PCB 104, and 4'-OH-PCB 104. nih.gov However, the quantitative contribution of different metabolic pathways and the full spectrum of intermediate and terminal metabolites remain to be characterized. For instance, a study on the biodegradation of a pentachlorobiphenyl by the bacterium Microbacterium paraoxydans identified 1,2,4-benzenetriol (B23740) as a significant up-regulated metabolite, suggesting its involvement in the degradation pathway. nih.govdp.tech This finding opens up avenues for investigating similar pathways for PCB 104 and identifying the specific enzymes responsible.

Future research should prioritize:

Comprehensive Metabolite Identification: Employing advanced analytical techniques like high-resolution mass spectrometry to identify the full range of metabolites formed from PCB 104 in various environmental matrices and biological systems.

Enzyme-Specific Metabolism Studies: Investigating the specific roles of different cytochrome P450 isozymes and other enzyme systems in the biotransformation of PCB 104.

Toxicogenomics and Metabolomics: Utilizing "omics" technologies to understand the molecular mechanisms of PCB 104 toxicity and how its metabolism influences these effects. ctdbase.org

Table 1: Identified Hydroxylated Metabolites of this compound (PCB 104)

| Metabolite Name | Parent Compound |

| 3-OH-PCB 104 | This compound |

| 3'-OH-PCB 104 | This compound |

| 4'-OH-PCB 104 | This compound |

Source: Adapted from a study on PCB metabolism. nih.gov

Advancements in Environmental Transport Modeling

Predicting the long-range transport and environmental distribution of PCB 104 is crucial for assessing its global impact. While general models for PCB transport exist, their accuracy for specific congeners like PCB 104 is limited by the lack of precise physicochemical data. researchgate.net

Key physicochemical properties that govern the environmental transport of PCBs include vapor pressure, aqueous solubility, and the octanol-water partition coefficient (Kow). These parameters determine whether a congener will predominantly reside in the atmosphere, water, soil, or biota. While some experimental and computed data for pentachlorobiphenyls are available, congener-specific values for PCB 104 are needed for more accurate modeling. nih.govnih.govaccustandard.comepa.gov

Future research efforts should be directed towards:

Precise Measurement of Physicochemical Properties: Conducting detailed experimental studies to determine the vapor pressure, aqueous solubility, and Kow of PCB 104 over a range of environmentally relevant temperatures.

Development of Congener-Specific Models: Incorporating these precise parameters into existing environmental fate and transport models to improve their predictive power for PCB 104.

Validation with Field Data: Comparing model predictions with real-world measurements of PCB 104 concentrations in various environmental compartments to refine and validate the models.

Table 2: Computed Physicochemical Properties of a Pentachlorobiphenyl (PCB 89)

| Property | Value | Unit |

| Molecular Weight | 326.4 | g/mol |

| XLogP3 | 6.3 | |

| Monoisotopic Mass | 323.883389 | Da |

Note: This data is for 2,2',3,4,6'-Pentachlorobiphenyl (PCB 89) and serves as an example. Similar precise data is needed for PCB 104. nih.gov

Development of Novel Bioremediation and Phytoremediation Strategies

The persistence of PCB 104 in contaminated sites necessitates the development of effective and environmentally friendly remediation technologies. Bioremediation and phytoremediation offer promising alternatives to traditional physical and chemical methods.

Studies have shown that certain microorganisms have the potential to degrade PCBs. For example, Microbacterium paraoxydans has been shown to completely degrade a pentachlorobiphenyl within 12 hours under laboratory conditions. nih.govdp.tech The degradation involved the upregulation of proteins such as ABC transporter PentaCB-binding protein and the production of metabolites like 1,2,4-benzenetriol. nih.gov Fungal-bacterial consortia have also been suggested as a promising approach for bioremediation. ku.dk

Phytoremediation, the use of plants to remove or degrade contaminants, is another area of active research. Studies on soils contaminated with Aroclor 1248, a commercial PCB mixture, have demonstrated that the presence of plants can significantly enhance PCB biodegradation. nih.gov The rhizosphere, the soil region around plant roots, shows increased microbial activity and enzyme activity, which contributes to the breakdown of PCBs. nih.gov However, specific studies focusing on the phytoremediation of soils contaminated solely with PCB 104 are scarce. Research on the phytoremediation of soils with mixed contaminants, including PCBs, has shown that intercropping certain plant species can promote PCB degradation. researchgate.net

Future research should focus on:

Screening and Isolation of PCB 104-Degrading Microorganisms: Identifying and characterizing new bacterial and fungal strains with high efficiency in degrading this compound.

Optimizing Phytoremediation Conditions: Investigating plant species that are not only tolerant to PCB 104 but also effective in its uptake and degradation, and exploring the role of plant-microbe interactions. nih.govmdpi.comresearchgate.net

Field-Scale Demonstration Projects: Moving from laboratory and greenhouse studies to field trials to evaluate the effectiveness of novel bioremediation and phytoremediation strategies under real-world conditions.

Integration of Multidisciplinary Approaches in PCB Environmental Science

Addressing the complex environmental challenges posed by this compound requires a departure from siloed research. An integrated, multidisciplinary approach that combines expertise from chemistry, biology, toxicology, environmental engineering, and data science is essential for a holistic understanding and effective management.

This integrated approach involves linking the molecular-level understanding of biotransformation and toxicity with the macroscopic processes of environmental transport and remediation. For instance, toxicogenomic and metabolomic data can inform the development of more accurate risk assessment models. ctdbase.org Similarly, a comprehensive understanding of the physicochemical properties of PCB 104 is fundamental for designing and modeling the performance of remediation technologies.

Future progress in the environmental science of PCB 104 will depend on:

Collaborative Research Programs: Fostering collaborations between researchers from different disciplines to address the multifaceted nature of PCB contamination.

Development of Integrated Models: Creating comprehensive models that link the fate, transport, and effects of PCB 104 across different environmental compartments and biological scales.

Data Sharing and Harmonization: Establishing platforms for sharing and standardizing data from various studies to facilitate meta-analyses and a more robust understanding of the environmental behavior of PCB 104.

By focusing on these research gaps and embracing a multidisciplinary perspective, the scientific community can make significant strides in mitigating the environmental risks associated with this compound and other persistent organic pollutants.

常见问题

Basic Research Questions